An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 4-[(Cyclopropylamino)methyl]benzamide hydrochloride
An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 4-[(Cyclopropylamino)methyl]benzamide hydrochloride
Foreword: Charting the Course of a Novel Candidate
In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. A significant hurdle lies in understanding how a compound will behave within a biological system. This is the domain of pharmacokinetics (PK), the study of a drug's absorption, distribution, metabolism, and excretion (ADME). Early and robust characterization of a candidate's ADME properties is not merely a regulatory requirement; it is a critical step in identifying liabilities, guiding medicinal chemistry efforts, and ultimately, de-risking the path to clinical trials.[1][2][3]
This guide provides a comprehensive, in-depth framework for the in vitro pharmacokinetic characterization of 4-[(Cyclopropylamino)methyl]benzamide hydrochloride (CAS RN: 1172028-71-5), a novel benzamide derivative. As no specific pharmacokinetic data for this compound is publicly available, this document serves as a practical blueprint for researchers and drug development professionals. We will delve into the core in vitro assays necessary to build a foundational pharmacokinetic profile, moving beyond mere procedural descriptions to explain the scientific rationale behind each step and the interpretation of potential outcomes. Our approach is grounded in the principles of scientific integrity, drawing from established protocols and regulatory guidance to ensure the generation of reliable and translatable data.[4][5][6][7]
I. The Compound in Focus: 4-[(Cyclopropylamino)methyl]benzamide hydrochloride
Before embarking on experimental work, a thorough understanding of the test article is paramount.
| Property | Value | Source |
| Chemical Name | 4-[(Cyclopropylamino)methyl]benzamide hydrochloride | [8] |
| CAS Number | 1172028-71-5 | [9] |
| Molecular Formula | C₁₁H₁₅ClN₂O | |
| Molecular Weight | 226.71 g/mol | |
| Physical Form | Powder |
The structure, featuring a benzamide core, a cyclopropylamine moiety, and a hydrochloride salt, suggests potential for good solubility and the possibility of interactions with various biological targets and metabolizing enzymes. The primary amine and amide functionalities are potential sites for metabolic modification.
II. Metabolic Stability: The First Line of Assessment
A drug's susceptibility to metabolism, primarily in the liver, is a key determinant of its half-life and bioavailability.[10][11] In vitro metabolic stability assays provide an early indication of a compound's likely in vivo clearance.[12][13]
Scientific Rationale
The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) superfamily located in the liver.[7][10] By incubating the test compound with liver-derived fractions (microsomes or hepatocytes), we can measure the rate of its disappearance over time. This allows for the calculation of key parameters like in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[11][14]
Experimental Workflow: Metabolic Stability Assessment
Caption: Workflow for In Vitro Metabolic Stability Assay.
Detailed Protocol: Human Liver Microsome Stability
-
Preparation:
-
Prepare a 10 mM stock solution of 4-[(Cyclopropylamino)methyl]benzamide hydrochloride in DMSO.
-
In a 96-well plate, add phosphate buffer (pH 7.4).
-
Add human liver microsomes (final concentration typically 0.5 mg/mL).[11]
-
Add the test compound to achieve a final concentration of 1 µM.
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[12]
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of 4-[(Cyclopropylamino)methyl]benzamide hydrochloride using a validated LC-MS/MS method.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of compound remaining against time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) = (0.693 / t₁/₂) / (mg/mL microsomal protein).
-
| Predicted Outcome | Interpretation |
| t₁/₂ > 60 min | Low clearance; likely to have a longer half-life in vivo. |
| 15 min < t₁/₂ < 60 min | Moderate clearance. |
| t₁/₂ < 15 min | High clearance; may have a short half-life in vivo. |
III. Cell Permeability: Predicting Oral Absorption
For orally administered drugs, absorption across the intestinal epithelium is a prerequisite for therapeutic efficacy. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal permeability.[15][16][17]
Scientific Rationale
Caco-2 cells, derived from a human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and functional efflux transporters (e.g., P-glycoprotein).[15][16][18] By measuring the rate at which a compound crosses this monolayer, we can estimate its potential for oral absorption.[18][19]
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for Bidirectional Caco-2 Permeability Assay.
Detailed Protocol: Bidirectional Caco-2 Assay
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell® filter inserts and culture for 21 days to allow for differentiation and monolayer formation.[19]
-
Prior to the experiment, confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).
-
-
Transport Study:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).
-
Apical to Basolateral (A-to-B) Transport: Add the dosing solution of 4-[(Cyclopropylamino)methyl]benzamide hydrochloride to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-to-A) Transport: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C for 1-2 hours.[15]
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
-
Data Interpretation:
| Papp (A-B) Value (x 10⁻⁶ cm/s) | Predicted Absorption | Efflux Ratio (ER) | Interpretation |
| > 10 | High | < 2 | High permeability, not a substrate of efflux transporters. |
| 1 - 10 | Moderate | ≥ 2 | Moderate permeability, potential substrate of efflux transporters like P-gp.[16] |
| < 1 | Low | N/A | Low permeability, likely poor oral absorption. |
An efflux ratio greater than 2 suggests that the compound is actively transported out of the cells, which could limit its net absorption in vivo.[16]
IV. Plasma Protein Binding: The Unbound Fraction
Once absorbed, a drug distributes throughout the body via the bloodstream. In the plasma, drugs can bind to proteins such as albumin and alpha-1-acid glycoprotein.[20] It is the unbound (free) fraction of the drug that is pharmacologically active and available to be metabolized and excreted.[21]
Scientific Rationale
Determining the fraction of a drug that is unbound in plasma (fᵤ) is crucial for interpreting pharmacokinetic and pharmacodynamic data. High plasma protein binding can limit the amount of free drug available to reach the target site and can affect the rate of clearance. Equilibrium dialysis is the gold-standard method for this assessment.[22][23]
Experimental Workflow: Rapid Equilibrium Dialysis (RED)
Caption: Workflow for Plasma Protein Binding using RED.
Detailed Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Preparation:
-
Spike 4-[(Cyclopropylamino)methyl]benzamide hydrochloride into control human plasma at the desired concentration.
-
-
Dialysis:
-
Add the spiked plasma to the sample chamber of a RED (Rapid Equilibrium Dialysis) device insert.
-
Add phosphate buffer to the buffer chamber. The two chambers are separated by a semi-permeable membrane with a molecular weight cut-off (e.g., 8 kDa) that allows free drug to pass through but retains plasma proteins.
-
Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.[21]
-
-
Analysis:
-
After incubation, collect samples from both the plasma and buffer chambers.
-
To avoid analytical artifacts, matrix-match the samples (e.g., add control plasma to the buffer aliquot and buffer to the plasma aliquot in the same ratio).
-
Quantify the concentration of the compound in both sets of samples by LC-MS/MS.
-
-
Data Interpretation:
-
Calculate the Fraction Unbound (fᵤ) = Concentration in buffer chamber / Concentration in plasma chamber.
-
| Fraction Unbound (fᵤ) | Binding Classification | Implication |
| > 0.1 (i.e., < 90% bound) | Low Binding | Large volume of distribution possible; less affected by changes in plasma protein levels. |
| 0.01 - 0.1 (90-99% bound) | Moderate to High Binding | Changes in protein levels may impact free drug concentration. |
| < 0.01 (> 99% bound) | High Binding | Small changes in binding can significantly alter the free fraction. Clearance may be sensitive to binding.[22][24] |
V. Transporter Interaction Screening: A Gateway to Drug-Drug Interactions
Drug transporters are membrane proteins that facilitate the movement of substances across biological membranes and play a crucial role in ADME.[25][26] Interactions with these transporters can lead to significant drug-drug interactions (DDIs).[7][27] Regulatory agencies like the FDA and EMA have specific guidance on which transporters should be investigated.[4][28]
Scientific Rationale
Initial screening focuses on key transporters implicated in clinical DDIs, such as P-gp, BCRP, OATP1B1, OATP1B3, OAT1, OAT3, and OCT2.[29] These studies determine if the new chemical entity is a substrate or an inhibitor of these transporters. A positive finding in these in vitro assays may trigger the need for further clinical DDI studies.[5][6][29]
Experimental Approach
-
Substrate Assessment: This is often integrated into the Caco-2 permeability assay for efflux transporters like P-gp and BCRP. For uptake transporters (e.g., OATPs, OATs, OCTs), cell lines over-expressing a single transporter are used. The uptake of the test compound is measured in the presence and absence of known inhibitors. A significant reduction in uptake in the presence of an inhibitor suggests the compound is a substrate.[25][30]
-
Inhibition Assessment: To determine if 4-[(Cyclopropylamino)methyl]benzamide hydrochloride can inhibit a transporter, a known probe substrate for that transporter is incubated with the transporter-expressing system in the presence and absence of our test compound. A decrease in the transport of the probe substrate indicates inhibition. The concentration that causes 50% inhibition (IC₅₀) is then determined.
Data Interpretation and Regulatory Implications
The results from these assays are used in basic static models recommended by regulatory bodies to predict the likelihood of clinical DDIs.[4][26] For example, for inhibition of an uptake transporter, if the ratio of the maximum unbound plasma concentration at the inlet to the liver ([I]ᵢₙ,ₘₐₓ,ᵤ) to the in vitro IC₅₀ or Kᵢ is above a certain threshold (e.g., 0.1), it triggers a recommendation for a clinical DDI study.[4]
VI. Synthesizing the Data: Building the In Vitro Pharmacokinetic Profile
The data from these core assays provide a foundational understanding of the ADME properties of 4-[(Cyclopropylamino)methyl]benzamide hydrochloride.
| Parameter | Assay | Key Output | Primary Implication |
| Metabolic Stability | Liver Microsomes/Hepatocytes | t₁/₂, CLᵢₙₜ | In vivo clearance, half-life |
| Permeability | Caco-2 Cells | Pₐₚₚ, Efflux Ratio | Oral absorption, role of efflux |
| Plasma Protein Binding | Rapid Equilibrium Dialysis | Fraction Unbound (fᵤ) | Distribution, free drug exposure |
| Transporter Interaction | Transporter-expressing cells | Substrate/Inhibitor Status, IC₅₀ | Drug-drug interaction potential |
This integrated dataset allows for an initial risk assessment. For instance, a compound with high metabolic stability, high permeability, low efflux, and low plasma protein binding would be considered to have a favorable pharmacokinetic profile. Conversely, a compound with high metabolic clearance and high efflux would be flagged as a potential risk for low bioavailability. This information is invaluable for guiding the next steps in the drug development process, whether it be advancing the compound to in vivo studies or selecting an alternative candidate.
References
-
Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
-
Evotec. (2020). January 2020 US FDA In Vitro DDI Guidance. Retrieved from [Link]
-
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
-
Premier Research. (2017). 2017 FDA Guidance: Many In Vitro DDI Evaluations Should Precede FIH Studies. Retrieved from [Link]
-
Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
Nuvisan. (n.d.). Optimise ADME properties: In vitro DMPK solutions for drug discovery. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. Retrieved from [Link]
-
Bienta. (n.d.). Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
Chem-Sources. (n.d.). 4-[(cyclopropylamino)methyl]benzamide hydrochloride — Chemical Substance Information. Retrieved from [Link]
-
EChemCloud. (2026). CAS#:1172028-71-5 | 4-[(Cyclopropylamino)methyl]benzamide hydrochloride. Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
Yakugaku Zasshi. (n.d.). MEMBRANE-PERMEABILITY ASSAY USING CACO-2 CELLS IN DRUG DISCOVERY. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Drug-drug Interaction Studies for Regulatory Submission. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]
-
PubChem. (n.d.). 4-chloro-N-[[cyclopropylmethyl(formyl)amino]methyl]benzamide. Retrieved from [Link]
-
Lonza. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]
-
Scientific Reports. (n.d.). Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. Retrieved from [Link]
-
IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]
-
Inotiv. (n.d.). utilizing various plasma protein binding tools for determinating the free fraction of lipophilic and lipopeptide drugs. Retrieved from [Link]
-
Expert Opinion on Drug Metabolism & Toxicology. (2009). Drug-drug interactions: tools for drug transporter protein studies. Retrieved from [Link]
-
Pharmaron. (n.d.). Plasma Protein Binding & ICH M12: Assay Advances. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Eliminated – Knowledge and References. Retrieved from [Link]
-
Current Drug Metabolism. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Retrieved from [Link]
-
Expert Opinion on Drug Metabolism & Toxicology. (2022). Studying the right transporter at the right time: an in vitro strategy for assessing drug-drug interaction risk during drug discovery and development. Retrieved from [Link]
-
SpringerLink. (n.d.). Assessment of Drug Plasma Protein Binding in Drug Discovery. Retrieved from [Link]
-
protocols.io. (2025). In-vitro plasma protein binding. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro metabolic stability assays for the selected compounds. Retrieved from [Link]
-
Drug Metabolism and Pharmacokinetics. (2026). Applications of in vitro transporter assays for mechanistic characterization and prediction of clinical drug-drug interactions. Retrieved from [Link]
-
MDPI. (2022). Findings on In Vitro Transporter-Mediated Drug Interactions and Their Follow-Up Actions for Labeling: Analysis of Drugs Approved by US FDA between 2017 and 2021. Retrieved from [Link]
-
ResearchGate. (2025). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]
-
MDPI. (2025). The In Vitro Pharmacokinetics of Medicinal Plants: A Review. Retrieved from [Link]
-
PubMed. (2024). Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. Retrieved from [Link]
-
MDPI. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. Retrieved from [Link]
Sources
- 1. selvita.com [selvita.com]
- 2. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. January 2020 US FDA In Vitro DDI Guidance - Evotec [evotec.com]
- 5. IN VITRO DDI STUDIES - 2017 FDA Guidance: Many In Vitro DDI Evaluations Should Precede FIH Studies [drug-dev.com]
- 6. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]
- 7. fda.gov [fda.gov]
- 8. nextsds.com [nextsds.com]
- 9. CAS#:1172028-71-5 | 4-[(Cyclopropylamino)methyl]benzamide hydrochloride | Chemsrc [chemsrc.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. if-pan.krakow.pl [if-pan.krakow.pl]
- 12. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 13. researchgate.net [researchgate.net]
- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. researchgate.net [researchgate.net]
- 19. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 20. inotiv.com [inotiv.com]
- 21. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 22. pharmaron.com [pharmaron.com]
- 23. protocols.io [protocols.io]
- 24. fda.gov [fda.gov]
- 25. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 26. Studying the right transporter at the right time: an in vitro strategy for assessing drug-drug interaction risk during drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Applications of in vitro transporter assays for mechanistic characterization and prediction of clinical drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. criver.com [criver.com]
- 29. mdpi.com [mdpi.com]
- 30. criver.com [criver.com]
